molecular formula C15H22FN3O3 B601332 N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid CAS No. 333753-71-2

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid

Cat. No.: B601332
CAS No.: 333753-71-2
M. Wt: 311.35
InChI Key:
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Description

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is a derivative of Linezolid, an oxazolidinone antimicrobial agentThe molecular formula of this compound is C15H22FN3O3, and it has a molecular weight of 311.35 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid involves several steps, starting from the parent compound, Linezolid. The process typically includes deacetylation and subsequent acetylation reactions. The reaction conditions often involve the use of specific solvents and catalysts to achieve the desired product. For instance, the deacetylation step may require the use of a strong base, while the acetylation step might involve acetic anhydride in the presence of a catalyst .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical studies to understand the properties and behavior of Linezolid derivatives.

    Biology: Employed in studies to investigate the biological activity and potential therapeutic applications of Linezolid derivatives.

    Medicine: Used in preclinical studies to evaluate the efficacy and safety of new antimicrobial agents.

    Industry: Applied in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

The mechanism of action of N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is similar to that of Linezolid. It inhibits bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 23S ribosomal RNA of the 50S subunit, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid is unique due to its specific structural modifications, which may confer distinct biological and chemical properties compared to its parent compound and other derivatives. These modifications can affect its binding affinity, stability, and overall efficacy in various applications .

Properties

IUPAC Name

[(2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3/c1-11(20)22-13(9-17)10-18-12-2-3-15(14(16)8-12)19-4-6-21-7-5-19/h2-3,8,13,18H,4-7,9-10,17H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSLQFLZJIWZTD-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CN)CNC1=CC(=C(C=C1)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CN)CNC1=CC(=C(C=C1)N2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301131970
Record name 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333753-71-2
Record name 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=333753-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-, 2-acetate, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301131970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid
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N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid
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N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid
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N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid
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